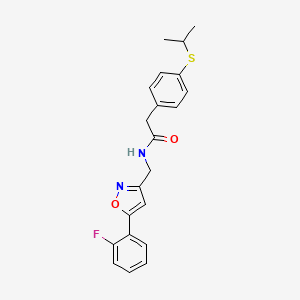
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide, also known by its CAS number 1171225-41-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₃OS |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 1171225-41-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in disease pathways, particularly those involved in inflammatory responses and cancer progression.
- Receptor Modulation : It may interact with certain receptors, altering their activity and leading to downstream effects that can modulate cell signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For example:
- A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different types of cancer cells (e.g., breast and lung cancer) .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown anti-inflammatory effects. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .
Case Studies and Research Findings
- Study on Breast Cancer Cells : A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed that it induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-acetamide | Moderate anticancer activity |
| N-(5-methyl-isoxazol-3-yl)-2-acetamide | Anti-inflammatory properties |
Eigenschaften
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14(2)27-17-9-7-15(8-10-17)11-21(25)23-13-16-12-20(26-24-16)18-5-3-4-6-19(18)22/h3-10,12,14H,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLSPQULJNTNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














